Brigatinib-13C6 is a stable isotope-labeled analogue of brigatinib, a potent small-molecule inhibitor primarily targeting anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). Originally developed by Ariad Pharmaceuticals, brigatinib has gained FDA approval for treating metastatic non-small cell lung cancer (NSCLC) in patients with ALK-positive tumors. The compound's unique structure and mechanism of action make it a significant player in targeted cancer therapies.
Brigatinib was first synthesized and characterized by Ariad Pharmaceuticals and is now marketed under the brand name Alunbrig. The compound has been extensively studied for its pharmacokinetics and efficacy against various cancer cell lines, particularly those resistant to other therapies.
Brigatinib-13C6 falls under the category of anaplastic lymphoma kinase inhibitors and epidermal growth factor receptor inhibitors. It is classified as a tyrosine kinase inhibitor, specifically designed to target ALK fusions associated with NSCLC.
The synthesis of brigatinib-13C6 involves several key steps that incorporate stable carbon isotopes into the molecular structure. The process typically begins with the preparation of precursors such as N-desmethyl brigatinib, which can be synthesized through established chemical routes.
The molecular formula for brigatinib-13C6 is , with a molar mass of approximately 590.06 g/mol. The compound retains the structural features of brigatinib, including:
The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule.
Brigatinib-13C6 participates in various chemical reactions that are essential for its function as a kinase inhibitor. Key reactions include:
Analytical methods such as mass spectrometry and HPLC are employed to monitor these reactions, providing data on reaction kinetics and product formation.
Brigatinib functions as a dual inhibitor of ALK and mutated EGFR, effectively blocking signaling pathways that promote tumor growth.
Clinical studies indicate that brigatinib exhibits significant antitumor activity in patients with ALK-positive NSCLC, leading to improved outcomes compared to traditional therapies.
Brigatinib-13C6 is characterized by:
Key chemical properties include:
Relevant analyses include spectroscopic techniques that confirm structural integrity and purity.
Brigatinib-13C6 is primarily utilized in scientific research aimed at understanding the pharmacokinetics and dynamics of brigatinib. Its applications include:
Brigatinib-13C6 is a stable isotope-labeled analog of the dual ALK/EGFR inhibitor brigatinib, where six carbon atoms are replaced by carbon-13 isotopes. This isotopologue (molecular formula C2313C6H39ClN7O2P, molecular weight 590.06 g/mol) serves as an essential internal standard for quantitative mass spectrometry, enabling precise pharmacokinetic and metabolic studies of the parent drug [1] [4] [7]. Its synthesis requires specialized isotopic incorporation strategies to achieve high isotopic enrichment (>99% atom 13C) and chemical purity (>95%) while maintaining the compound's intrinsic bioactivity [1] [7].
The synthesis of brigatinib-13C6 employs a modular approach with late-stage isotopic introduction to maximize yield and minimize costly labeled precursor waste. Key synthetic considerations include:
Table 1: Synthetic Precursors for Brigatinib-13C6 Production
Labeled Precursor | Position Incorporated | Atom % 13C | Key Reaction |
---|---|---|---|
13C6-Aniline | Phenyl ring (dimethylphosphine oxide attachment) | ≥99% | Nucleophilic Aromatic Substitution |
13C6-2,4-Dichloropyrimidine | Pyrimidine core | ≥99% | Sequential Amination |
Unlabeled 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | Unlabeled segment | - | Buchwald-Hartwig Coupling |
The chemoselective incorporation of 13C into brigatinib's bisanilinopyrimidine framework presents unique challenges due to the molecule's multiple reactive sites:
The dimethylphosphine oxide group in brigatinib-13C6 presents distinct radiolabeling challenges due to steric hindrance and potential P-C bond lability:
Table 2: Optimization Parameters for Phosphine Oxide Labeling
Parameter | Initial Condition | Optimized Condition | Impact on Isotopic Purity |
---|---|---|---|
Catalyst | Pd(OAc)2/P(o-tol)3 | Pd2(dba)3/XPhos | Increased from 78% to 95% |
Solvent | DMF | Toluene/H2O | Reduced dehalogenation side products by 40% |
Temperature | 80°C | 110°C | Doubled reaction rate without degradation |
Ligand Equivalents | 1.5 eq | 1.1 eq | Minimized 13C dilution to <0.5% |
Table 3: Analytical Characterization of Brigatinib-13C6
Analytical Method | Key Parameter | Specification | Significance |
---|---|---|---|
Isotope Ratio MS | Atom % 13C | ≥99% | Confirms isotopic enrichment |
High-Resolution MS | Molecular Ion | 590.0602 [M+H]+ | Verifies molecular formula |
13C NMR | Chemical Shift | 132.7 ppm (labeled phenyl) | Validates regioselectivity |
HPLC-ELSD | Chemical Purity | ≥95% | Ensures minimal unlabeled contaminant |
Radio-HPLC | Specific Activity | >98% radiochemical purity | Confirms suitability for tracer studies |
Interactive Data Table Suggestion: A filterable table comparing labeling efficiencies across different catalyst systems (e.g., Pd/Cu ratios, ligand types) with sortable columns for temperature, yield, and isotopic purity would enable researchers to identify optimal conditions for specific synthetic goals.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0